

comparative docking studies of 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid analogues

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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)quinoline-4-carboxylic acid

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A Comparative Guide to the Docking Studies of 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid Analogues

The 2-aryl-quinoline-4-carboxylic acid scaffold is a prominent structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogues of this core structure have been investigated for their potential as anticancer, antimalarial, antitubercular, and anti-inflammatory agents.^{[1][2]} Molecular docking studies are a crucial component of this research, providing insights into the binding modes and potential targets of these compounds, thereby guiding further drug design and development. This guide provides a comparative overview of docking studies on analogues of **2-(3-Methoxyphenyl)quinoline-4-carboxylic acid**, summarizing key quantitative data, experimental protocols, and visualizing relevant workflows and biological pathways.

Comparative Docking and Biological Activity Data

The following table summarizes the biological activities and docking scores of various 2-aryl-quinoline-4-carboxylic acid analogues from several studies. These compounds share the same core structure but differ in the substitution pattern on the 2-phenyl ring and the quinoline nucleus.

Compound ID/Analogue Description	Target Protein	Biological Activity (IC ₅₀)	Docking Score/Binding Energy (kcal/mol)	Reference
2-(Furan-2-yl)quinoline-4-carboxylic acid (3a)	Anticancer (PDB: 1S63)	-	-7.82	[1]
2-(Thiophen-2-yl)quinoline-4-carboxylic acid (3b)	Anticancer (PDB: 1S63)	-	-8.57	[1]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6)	SIRT3	7.2 μM	-	[3]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6)	SIRT1	32.6 μM	-	[3]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6)	SIRT2	33.5 μM	-	[3]
7,8,9,10-Tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e)	COX-2	0.043 μM	-	[4]

Celecoxib (Reference Drug)	COX-2	0.060 μ M	-	[4]
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)	Aurora A Kinase	168.78 μ M (MCF-7 cell line)	-	[5]
2-(Quinoline-4-carbonyl)hydrazone de-acrylamide hybrid (6h)	EGFR Kinase	0.22 μ M	-	[6]
Lapatinib (Reference Drug)	EGFR Kinase	0.18 μ M	-	[6]

Experimental Protocols

The methodologies employed in the synthesis and evaluation of these quinoline analogues generally follow a standardized workflow.

Synthesis of 2-Aryl-quinoline-4-carboxylic Acids

A common synthetic route for these compounds is the Pfitzinger reaction.[1][7]

- Reaction: Isatin (or a substituted isatin) is reacted with an appropriate α -methyl ketone (e.g., acetophenone derivative) in the presence of a base, typically potassium hydroxide in an ethanol/water mixture.[8]
- Heating: The reaction mixture is heated, often under reflux or using microwave irradiation to shorten reaction times.[8]
- Acidification: After the reaction is complete, the mixture is diluted with water and acidified to precipitate the crude carboxylic acid product.
- Purification: The crude product is collected by filtration and purified, commonly by recrystallization or column chromatography, to yield the final 2-aryl-quinoline-4-carboxylic acid.

acid.[\[1\]](#)

An alternative is the Doebner reaction, where an aniline, an aldehyde (like 2-nitrobenzaldehyde), and pyruvic acid are reacted.[\[9\]](#)

Molecular Docking Protocol

Molecular docking studies are performed to predict the binding orientation and affinity of the synthesized compounds with their target proteins.

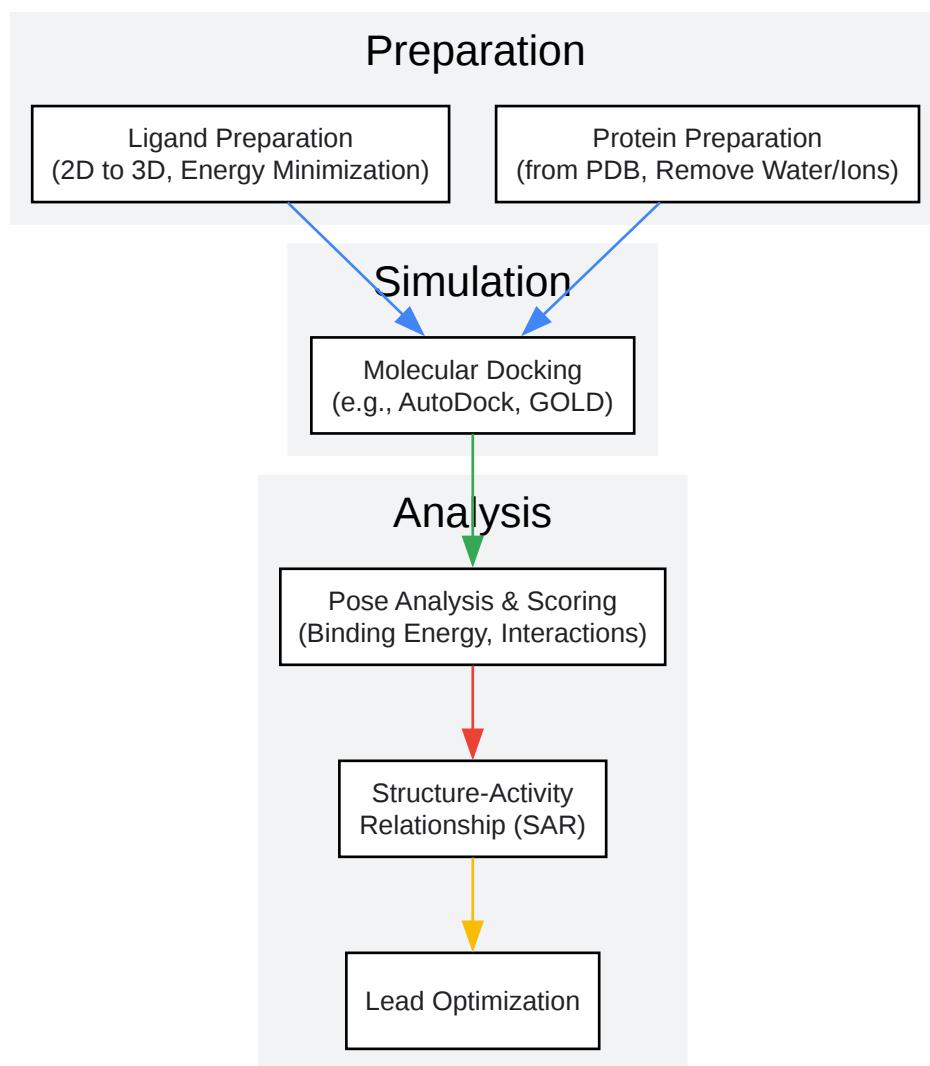
- Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules, ions, and co-crystallized ligands are typically removed.[\[10\]](#)
- Ligand Preparation: The 2D structures of the quinoline analogues are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field.
- Docking Simulation: Software packages like AutoDock or Dock are used for the docking calculations.[\[10\]](#) A grid box is defined around the active site of the protein. The software then explores different conformations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
- Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, key interactions (like hydrogen bonds and hydrophobic interactions), and to correlate the docking scores with the experimental biological activities.[\[11\]](#)

Visualizations

Workflow for Comparative Docking Studies

The following diagram illustrates the typical workflow for a comparative docking study of novel compounds.

Experimental Workflow for Docking Studies



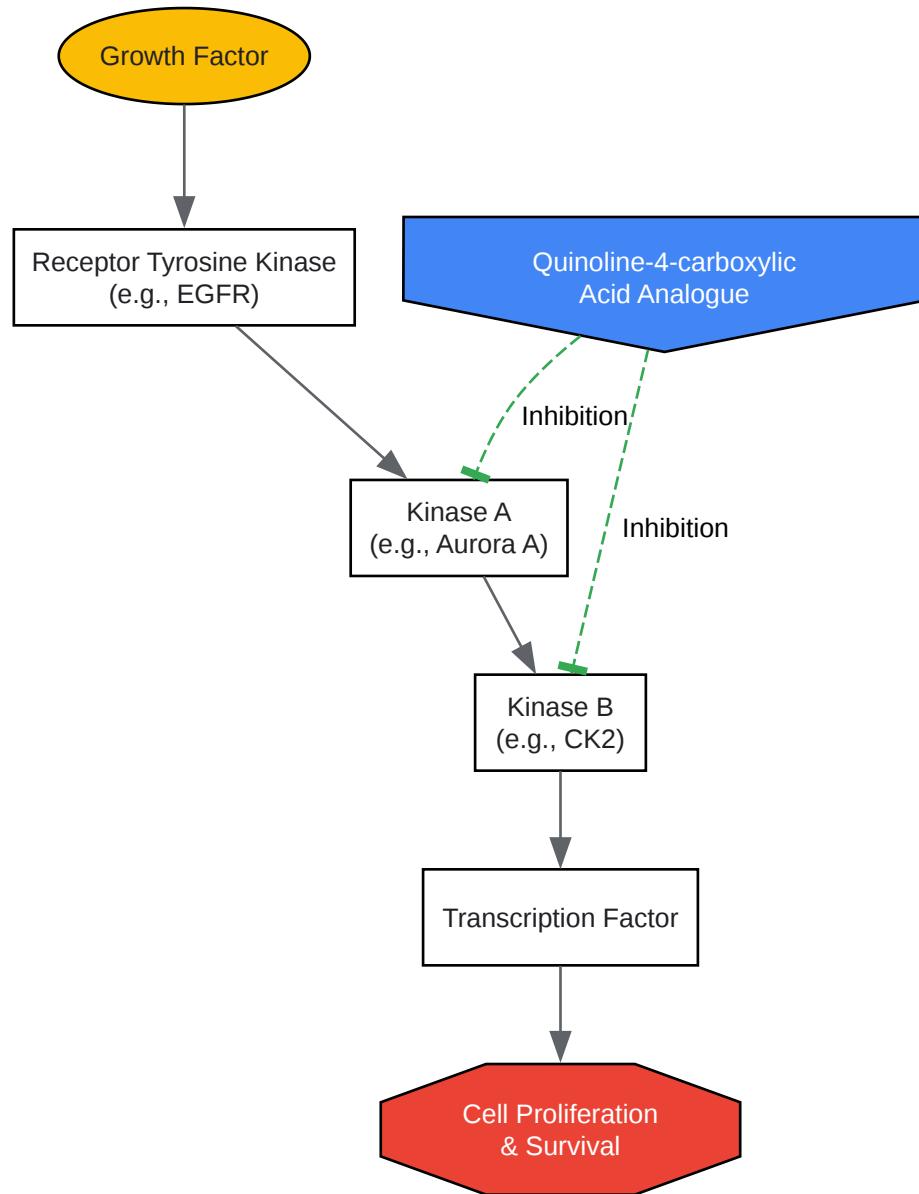
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Caption: A flowchart of the in-silico drug design process.

Hypothetical Kinase Inhibition Signaling Pathway

Many quinoline derivatives have been identified as kinase inhibitors.[12] Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer.[13]

Hypothetical Kinase Signaling Pathway



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Caption: Inhibition of a signaling cascade by quinoline analogues.

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